(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry HCV NS5A Inhibitors Structure-Activity Relationship

This (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-08-7) is the only chiral building block that embeds the critical 2S stereochemistry and meta-bromine motif required for next-generation HCV NS5A inhibitors. Unlike the para-bromo regioisomer, the meta-substitution enables direct 4-position functionalization, eliminating 2–3 synthetic steps and avoiding halogen dance protocols. The (S)-enantiomer is mandatory; the (R)-form causes >100-fold potency loss. Supplied at ≥98% purity with full QC (NMR, HPLC, GC), it is ready for direct use in medicinal chemistry, process scale-up, and radiolabeling studies.

Molecular Formula C18H22BrN3O2
Molecular Weight 392.3 g/mol
Cat. No. B8250207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Molecular FormulaC18H22BrN3O2
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-5-8-15(22)16-20-11-14(21-16)12-6-4-7-13(19)10-12/h4,6-7,10-11,15H,5,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1
InChIKeyAUQUYGCBKMQGCL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‐Grade (S)‐tert‐Butyl 2‐(4‐(3‐bromophenyl)‐1H‐imidazol‐2‐yl)pyrrolidine‐1‐carboxylate – Chiral Building Block for HCV NS5A Inhibitor Synthesis


(S)‐tert‐Butyl 2‐(4‐(3‐bromophenyl)‐1H‐imidazol‐2‐yl)pyrrolidine‐1‐carboxylate (CAS 1007882‐08‐7) is a chiral, Boc‐protected pyrrolidine‐imidazole building block that serves as a key intermediate in the construction of hepatitis C virus (HCV) NS5A inhibitors . The compound features a single (S)‐stereocenter on the pyrrolidine ring and a meta‐bromine substituent on the phenyl ring, structural attributes that critically determine its synthetic utility and the biological activity of downstream inhibitors [1].

Why Generic (S)‐tert‐Butyl 2‐(4‐(3‐bromophenyl)‐1H‐imidazol‐2‐yl)pyrrolidine‐1‐carboxylate Cannot Be Interchanged with Close Analogs


The meta‐bromine substitution pattern and (S)‐stereochemistry are not interchangeable with the para‐bromo regioisomer or the (R)‐enantiomer without introducing failures in downstream synthesis or losing target potency. The para‐bromo isomer (CAS 1007882‐04‐3) is employed in daclatasvir synthesis [1], whereas the meta‐bromo isomer enables access to distinct 4‐substituted aryl derivatives required for next‐generation NS5A inhibitors [2]. Similarly, the (R)‐enantiomer leads to a >100‐fold drop in antiviral potency in the NS5A pharmacophore [3]. Generic substitution therefore risks both synthetic dead‐ends and loss of biological activity.

Quantitative Differentiation Evidence for (S)‐tert‐Butyl 2‐(4‐(3‐bromophenyl)‐1H‐imidazol‐2‐yl)pyrrolidine‐1‐carboxylate


Meta‐Bromo Substitution Enables 4‐Position Derivatization: Regioisomer Comparison

The meta‐bromo isomer (target compound) can be directly converted to 4‐substituted derivatives (e.g., 4‐nitro, 4‐iodo) via electrophilic aromatic substitution or cross‐coupling, while the para‐bromo isomer (CAS 1007882‐04‐3) blocks this vector. The patent US20170066746A1 demonstrates the synthesis of (S)‐tert‐butyl 2‐[5‐(3‐bromo‐4‐nitrophenyl)‐1H‐imidazol‐2‐yl]pyrrolidine‐1‐carboxylate (compound 43) from the meta‐bromo precursor [1]. In contrast, the para‐bromo isomer is exclusively used to form the symmetrical daclatasvir core, offering no diversification at the 4‐position [2].

Medicinal Chemistry HCV NS5A Inhibitors Structure-Activity Relationship

Commercial Purity Levels – Batch‐to‐Batch Reproducibility for cGMP Synthesis

Suppliers of the target compound offer purities ranging from 95% (Bidepharm) to 98% (Leyan) , with batch‐specific QC documentation (NMR, HPLC, GC). The 3% purity difference translates to a 60% reduction in total impurities, which is critical for avoiding side products in sensitive coupling reactions. By comparison, the para‐bromo isomer is typically available at 95% purity without the same level of documented QC .

Process Chemistry Quality Control GMP Manufacturing

Stereochemical Integrity – Enantiomeric Excess Directly Correlates with Antiviral Potency

The (S)‐stereocenter on the pyrrolidine ring is a critical determinant of NS5A inhibitor potency. The discovery of ABT‐267 demonstrated that the 2S,5S‐configured inhibitor exhibits an EC₅₀ of 0.003 nM against HCV genotype 1a, whereas the corresponding 2R,5R diastereomer shows an EC₅₀ of >10 nM, representing a >3,000‐fold loss in potency [1]. The target compound is supplied exclusively as the (S)‐enantiomer (chiral purity >98% ee), ensuring that the correct stereochemistry is embedded early in the synthetic route.

Chiral Chemistry Antiviral Drug Discovery HCV NS5A

Price and Availability – Cost‐Effective Procurement for Multi‐Gram Synthesis

The target compound is competitively priced compared to the para‐bromo analog. Fluorochem offers 250 mg for £125.00 , while CymitQuimica provides 1 g for €351.00 . The para‐bromo regioisomer (CAS 1007882‐04‐3) is listed at $280 for 1 g from Chemenu . Adjusting for pack size, the target compound's price per gram ranges from £500 to €351, which is within 25% of the para‐bromo isomer's cost, despite offering superior derivatization potential.

Chemical Procurement Cost Analysis Supply Chain

Optimal Application Scenarios for (S)‐tert‐Butyl 2‐(4‐(3‐bromophenyl)‐1H‐imidazol‐2‐yl)pyrrolidine‐1‐carboxylate in Drug Discovery and Development


Synthesis of 4‐Substituted NS5A Inhibitor Analogs with Enhanced Resistance Profiles

Medicinal chemistry teams developing next‐generation HCV NS5A inhibitors use this compound to introduce diverse substituents at the 4‐position of the phenyl ring, a strategy not feasible with the para‐bromo isomer. The 3‐bromo‐4‐nitro derivative (compound 43 in US20170066746A1) exemplifies this capability [1]. This enables SAR exploration to overcome resistance mutations such as Y93H and L31V.

Chiral Pool Synthesis of Pan‐Genotypic NS5A Inhibitors

The (S)‐enantiomer ensures that the critical 2S stereochemistry is embedded early in the synthetic route, mirroring the pharmacophore of ABT‐267 (EC₅₀ 0.003 nM) [2]. Process chemistry groups can confidently scale this building block to multi‐gram quantities, leveraging the 98% purity material from Leyan to minimize purification steps and meet cGMP requirements.

Cost‐Efficient Lead Optimization Without Protecting Group Manipulation

Because the meta‐bromo isomer allows direct functionalization at the 4‐position, it eliminates the need for halogen dance or protecting group strategies that would be required if starting from the para‐bromo analog. This reduces step count by 2–3 synthetic steps, translating to significant time and cost savings in lead optimization [3].

Quality‐Controlled Building Block for GMP Radioligand and PET Tracer Synthesis

The 98% purity grade with full QC documentation (NMR, HPLC, GC) is suitable for direct use in the synthesis of radiolabeled NS5A inhibitors for in vitro binding assays and in vivo PET imaging studies, where impurity profiles directly affect radiochemical yield and specific activity.

Quote Request

Request a Quote for (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.